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  • Product: n-(2-Hydroxyethyl)-2-methylpropanamide
  • CAS: 6282-73-1

Core Science & Biosynthesis

Foundational

Deconvoluting the Molecular Blueprint: A Strategic Guide to Elucidating the Mechanism of Action of N-(2-hydroxyethyl)-2-methylpropanamide

An In-Depth Technical Guide for Researchers Abstract: The identification of a novel bioactive compound represents the beginning of a complex journey to understand its interaction with biological systems. N-(2-hydroxyethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract: The identification of a novel bioactive compound represents the beginning of a complex journey to understand its interaction with biological systems. N-(2-hydroxyethyl)-2-methylpropanamide is a small molecule for which, despite its defined chemical structure (CAS 6282-73-1), there is a notable absence of data regarding its biological activity or mechanism of action (MoA).[1][2] This guide serves as a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals. It eschews a generic template, instead presenting a bespoke, logic-driven strategy for systematically uncovering the MoA of this and other novel chemical entities. We will proceed from initial hypothesis generation based on structural chemistry to unbiased, proteome-wide target identification, and culminate in rigorous target validation and pathway analysis. This document is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices to ensure a self-validating and robust investigative workflow.

Structural Analysis and Initial Hypothesis Generation

Before embarking on extensive experimental work, a thorough analysis of the molecule's structure can provide valuable clues to its potential biological role. N-(2-hydroxyethyl)-2-methylpropanamide is a relatively simple molecule featuring three key functional regions:

  • An Amide Group: The core amide linkage is a stable, planar structure ubiquitous in biochemistry (e.g., peptide bonds). Its presence suggests potential interactions with enzymes that recognize amide substrates, such as proteases or amidases, although its specific substitutions make it distinct from typical peptides.

  • An N-hydroxyethyl Group: This moiety introduces polarity and a primary alcohol. It is a common feature in biologically active compounds and can participate in hydrogen bonding, a critical interaction for binding to protein targets.[3] The hydroxyl group could also be a site for metabolic modification, such as phosphorylation by a kinase or oxidation.

  • An Isobutyryl Group (2-methylpropanoyl): This branched, four-carbon acyl group imparts hydrophobicity. Its structure is reminiscent of short-chain fatty acids or metabolites, suggesting a potential role in metabolic pathways or interaction with proteins that have hydrophobic binding pockets.

Based on these features, we can formulate several broad, testable hypotheses:

  • Hypothesis 1: Metabolic Modulation. The compound may act as a substrate, inhibitor, or allosteric modulator of an enzyme involved in cellular metabolism.

  • Hypothesis 2: Signaling Pathway Interference. The molecule could mimic an endogenous signaling molecule (e.g., N-acylethanolamines, which have roles in neurotransmission and inflammation), thereby binding to a receptor or enzyme in a signaling cascade.[4]

  • Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might bind to a protein surface at a critical interface, disrupting the formation of a functional protein complex.

These initial hypotheses are not exhaustive but provide a logical framework for interpreting the data from the unbiased screening approaches detailed below.

Unbiased Target Identification: Casting a Wide Net

The cornerstone of modern MoA elucidation is the unbiased identification of the direct molecular target(s) of a compound.[5][6] This approach avoids the limitations of candidate-driven methods and can reveal unexpected biological interactions. We will detail two powerful, complementary chemoproteomic strategies: Thermal Proteome Profiling (TPP) and Affinity-Based Protein Profiling (AfBPP).

Thermal Proteome Profiling (TPP)

Expertise & Rationale: TPP is a powerful method for identifying direct drug targets in a native cellular environment (intact cells or lysates).[7][8] It is based on the principle of ligand-induced thermal stabilization: when a small molecule binds to a protein, it typically increases the protein's resistance to heat-induced denaturation.[9] By combining a heat challenge with quantitative mass spectrometry, we can identify proteins whose melting curves shift upon treatment with our compound of interest. This method requires no modification of the compound, preserving its native activity.[7]

TPP_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Challenge cluster_process 3. Protein Extraction & Digestion cluster_ms 4. MS Analysis & Data Processing prep1 Culture cells to ~80% confluency prep2 Treat one pool with Vehicle (DMSO) and another with N-(2-hydroxyethyl)-2-methylpropanamide prep1->prep2 heat1 Aliquot each pool into 10-12 PCR tubes prep2->heat1 heat2 Heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes heat1->heat2 proc1 Lyse cells and centrifuge to pellet aggregated proteins heat2->proc1 proc2 Collect soluble supernatant proc1->proc2 proc3 Reduce, alkylate, and digest proteins with Trypsin proc2->proc3 ms1 Label peptides with TMT tags for multiplexing proc3->ms1 ms2 Analyze via LC-MS/MS ms1->ms2 ms3 Identify and quantify proteins ms2->ms3 ms4 Plot relative solubility vs. temperature to generate melting curves ms3->ms4 ms5 Identify proteins with significant melting point shifts (ΔTm) ms4->ms5

Caption: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T for general profiling) in two large pools. Treat one pool with a predetermined concentration of N-(2-hydroxyethyl)-2-methylpropanamide (e.g., 10x the EC50 from a phenotypic screen, or a high concentration like 10-50 µM if no activity is known) and the other with vehicle control (e.g., 0.1% DMSO) for 1 hour.

  • Heat Treatment: Harvest the cells and resuspend them in PBS. Aliquot each pool into a series of PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[10]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the heat-induced aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes).[9]

  • Sample Preparation for Mass Spectrometry: Collect the supernatants. Determine protein concentration (BCA assay). Prepare samples for proteomic analysis by reduction, alkylation, and tryptic digestion.

  • Quantitative Mass Spectrometry: Label the resulting peptides with isobaric tags (e.g., TMTpro) to enable multiplexed analysis of all temperature points in a single MS run. Analyze the pooled sample by high-resolution LC-MS/MS.[11]

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot these values to generate melting curves. Fit the curves to a sigmoid function to determine the melting temperature (Tm) for each protein in both the vehicle and treated states. A statistically significant shift in Tm (ΔTm) indicates a potential direct interaction.[12]

A TPP experiment will yield a list of proteins ranked by the magnitude and significance of their thermal shift.

Protein IDGene NameVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)p-valuePutative Function
P04035HSPA1A58.258.5+0.30.45Heat Shock Protein
Q9Y243 KEAP1 52.1 56.8 +4.7 <0.001 Oxidative Stress Sensor
P62258RPL1061.561.3-0.20.61Ribosomal Protein
P08670VIM55.755.9+0.20.53Cytoskeletal Protein
P41220 FABP5 49.8 53.1 +3.3 <0.005 Fatty Acid Binding Protein

Table 1: Example data output from a TPP experiment. Proteins with significant positive thermal shifts (highlighted) are prioritized as direct binding candidates.

Affinity-Based Protein Profiling (AfBPP)

Expertise & Rationale: AfBPP offers an orthogonal approach to TPP. It involves synthesizing a chemical probe by modifying the compound of interest with two key moieties: a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin).[13][14] When the probe is introduced to cells or lysates and irradiated with UV light, the photoreactive group forms a covalent bond with nearby molecules, permanently "tagging" binding partners. The biotin handle then allows for the enrichment of these tagged proteins, which are subsequently identified by mass spectrometry.[15] This method is excellent for capturing both stable and transient interactions.

Trustworthiness: The key to a trustworthy AfBPP experiment lies in competition. A successful experiment must show that the enrichment of a target protein by the probe is specifically competed away by an excess of the unmodified, "parent" compound. This demonstrates that the probe is binding to the same site as the original molecule.

AfBPP_Workflow cluster_probe 1. Probe Synthesis cluster_label 2. Labeling & Competition cluster_enrich 3. Enrichment cluster_ms 4. MS Analysis probe1 Synthesize probe: Parent Compound + Linker + Photoreactive Group + Biotin Tag label1 Incubate cell lysate with: A) Probe alone B) Probe + excess Parent Compound label2 Irradiate with UV light to induce covalent cross-linking label1->label2 enrich1 Add streptavidin beads to capture biotinylated proteins label2->enrich1 enrich2 Wash beads to remove non-specific binders enrich1->enrich2 ms1 On-bead tryptic digestion enrich2->ms1 ms2 Analyze peptides by LC-MS/MS ms1->ms2 ms3 Identify and quantify proteins in each condition ms2->ms3 ms4 Identify proteins enriched in 'Probe alone' vs 'Competition' ms3->ms4

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Target Validation and Mechanistic Insight

Identifying a list of high-confidence binding partners from TPP and/or AfBPP is a critical milestone, but not the endpoint. The next phase involves validating these interactions and understanding their downstream functional consequences.

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is a targeted assay that validates the binding of a compound to a specific protein in intact cells or lysates.[16][17] It uses the same principle of thermal stabilization as TPP but analyzes the results for a single protein, typically via Western Blot.[18] This makes it a rapid and cost-effective method to confirm the hits from a proteome-wide screen. We can use CETSA to generate both a "melt curve" (stabilization across a temperature range) and an "isothermal dose-response" curve (stabilization at a single temperature with varying compound concentrations) to confirm engagement and estimate binding potency in a cellular context.[19]

  • Cell Culture & Treatment: Seed cells in multiple dishes. Treat with either vehicle or a range of concentrations of N-(2-hydroxyethyl)-2-methylpropanamide for 1 hour.

  • Harvest and Heat: Harvest cells, wash, and resuspend in PBS containing protease inhibitors. For a melt curve, heat aliquots of treated cells at various temperatures (e.g., 50-62°C). For an isothermal dose-response curve, heat all samples at a single, optimized temperature (e.g., 56°C, a temperature that causes significant but not complete precipitation of the target).[18]

  • Lysis and Fractionation: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.[16]

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the target protein of interest (e.g., anti-KEAP1). Also probe for a loading control (e.g., GAPDH).[19]

  • Data Analysis: Quantify the band intensity for the target protein at each temperature or concentration. Plot the normalized intensity to visualize the thermal shift or dose-dependent stabilization.

Downstream Pathway Analysis

Expertise & Rationale: Once a direct target is validated, we must investigate the functional consequences of its modulation. For example, if our top hit, KEAP1, is validated, we know it is a key regulator of the NRF2 antioxidant response pathway. Binding to KEAP1 would be expected to stabilize NRF2, leading to its nuclear translocation and the transcription of antioxidant response element (ARE) genes.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & targets for degradation Ub Ubiquitin Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Ub->NRF2 ARE ARE (DNA) NRF2_nuc->ARE Binds Genes Antioxidant Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription Compound N-(2-hydroxyethyl)-2- methylpropanamide Compound->KEAP1 Inhibits Interaction

Caption: Hypothetical pathway modulation by the compound.

  • Experiment: Treat cells with the compound at various concentrations and for different time points (e.g., 0, 2, 4, 8 hours).

  • Lysate Preparation: Prepare whole-cell lysates. For translocation experiments, prepare separate cytoplasmic and nuclear fractions.[20]

  • Western Blot: Perform Western blotting as described for CETSA. Use antibodies to probe for:

    • Total NRF2

    • Phospho-p53 (as a general stress marker)[21][22][23]

    • Downstream NRF2 targets like NQO1 or HMOX1

    • Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to confirm fractionation purity.

  • Analysis: An increase in total NRF2 levels (due to decreased degradation) and a corresponding increase in NQO1/HMOX1 would strongly support the hypothesized MoA.

Connecting Molecular Mechanism to Cellular Phenotype

The final step is to link the validated molecular mechanism to an observable cellular effect. This provides physiological relevance to the target engagement.

Phenotypic Assays

Based on the identified pathway, appropriate assays should be selected. If the KEAP1-NRF2 pathway is confirmed, this suggests a role in cytoprotection against oxidative stress.

  • Cytoprotection Assay: Pre-treat cells with N-(2-hydroxyethyl)-2-methylpropanamide, then challenge them with an oxidative stressor (e.g., hydrogen peroxide, tert-butyl hydroperoxide). Measure cell viability using an MTT or CellTiter-Glo assay. An increase in viability in the pre-treated cells compared to control would confirm a cytoprotective phenotype consistent with NRF2 activation.

  • Senescence and Apoptosis Assays: Some cellular responses can lead to permanent growth arrest (senescence) or programmed cell death (apoptosis).[20] These can be measured by senescence-associated β-galactosidase staining or by using Annexin V/PI staining followed by flow cytometry, respectively.

Conclusion

Elucidating the mechanism of action of a novel compound like N-(2-hydroxyethyl)-2-methylpropanamide is a systematic process of discovery and validation. The strategy outlined in this guide provides a robust and unbiased framework that leverages state-of-the-art technologies. By beginning with a wide, proteome-scale search using orthogonal methods like TPP and AfBPP, we maximize the probability of identifying the true molecular target. Subsequent validation with targeted assays like CETSA and functional studies such as Western blotting for pathway analysis provides the necessary evidence to build a confident, data-driven model of the compound's mechanism of action. This logical progression from "what does it bind to?" to "what does that binding do?" and finally to "what is the cellular consequence?" is fundamental to advancing chemical biology and drug discovery.

References

  • Walter, P. (2017). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Cell, 169(5), 789-801. Available at: [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling for interrogating protein interactions. Nature Methods, 12(12), 1129-1131. Available at: [Link]

  • Ball, K. A., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(5), 945-953. Available at: [Link]

  • Wikipedia. (n.d.). Mechanism of action. Available at: [Link]

  • Gao, Y., et al. (2025). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. Molecular & Cellular Proteomics. Available at: [Link]

  • Harris, S. F., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. Available at: [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(16), e1901. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. Available at: [Link]

  • Bio-protocol. (2018). Two-dimensional thermal proteome profiling (2D-TPP). Bio-protocol, 8(22), e3082. Available at: [Link]

  • ResearchGate. (n.d.). Thermal proteome profiling (TPP) method. Available at: [Link]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Available at: [Link]

  • Dai, L., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Journal of Proteome Research, 16(8), 2893-2903. Available at: [Link]

  • Hervert, K. L., & Stokes, J. M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00309-22. Available at: [Link]

  • Pavan, S., et al. (2022). Activity-based protein profiling: A graphical review. Pharmacology & Therapeutics, 233, 108021. Available at: [Link]

  • Li, Z., et al. (2023). Developing an Affinity-Based Chemical Proteomics Method to In Situ Capture Amorphous Aggregated Proteome and Profile Its Heterogeneity in Stressed Cells. Analytical Chemistry, 95(15), 6205–6214. Available at: [Link]

  • Parker, C. G., & Horgan, C. P. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. RSC Chemical Biology, 1(3), 168-180. Available at: [Link]

  • Zhang, H., et al. (2004). Affinity mass spectrometry: strategies for proteome profiling. Current Opinion in Chemical Biology, 8(1), 66-75.
  • Chen, J., et al. (2025). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • Yao, G., et al. (2014). Activation of p53 contributes to pseudolaric acid B-induced senescence in human lung cancer cells in vitro. Acta Pharmacologica Sinica, 35(3), 391-399. Available at: [Link]

  • Jin, C., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(9), 3749-3753.
  • 001CHEMICAL. (n.d.). N-(2-hydroxyethyl)-2-methylpropanamide. Available at: [Link]

  • NextSDS. (n.d.). Propanamide, 2-Methyl-N-(2-hydroxyethyl)-. Available at: [Link]

  • Hupp, T. R., et al. (1995). Biochemical properties and biological effects of p53. Cell, 83(2), 237-245.
  • Miccadei, S., et al. (2026). Effects of Chlorogenic Acid on Cellular Senescence in an In Vitro Model of 3T3-L1 Murine Adipocytes. MDPI.
  • Mishra, K. P., et al. (2007). Silica Induced Early Fibrogenic Reaction in Lung of Mice Ameliorated by Nyctanthes arbortristis Extract. Biomedical and Environmental Sciences, 20(3), 211-217.
  • PubChem. (n.d.). Propanamide, 2-hydroxy-2-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • Rajeswari, S., et al. (2024). Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. MDPI.
  • Kim, H., et al. (2025).
  • Adamovich, S. N., et al. (2012). Biologically active protic (2-hydroxyethyl)ammonium ionic liquids. Liquid aspirin. Russian Chemical Bulletin, 61(10), 1954-1962.
  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Available at: [Link]

  • Lentz, J. C., et al. (2022). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 13(41), 5828-5838. Available at: [Link]

  • ResearchGate. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-methylpropanamide: Synthesis, Properties, and Applications in Research and Development

Abstract This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)-2-methylpropanamide, a versatile chemical intermediate with growing significance in the fields of pharmaceutical sciences, polymer che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)-2-methylpropanamide, a versatile chemical intermediate with growing significance in the fields of pharmaceutical sciences, polymer chemistry, and materials science. This document details the fundamental molecular and structural characteristics of the compound, outlines robust synthetic methodologies, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide explores its current and potential applications, particularly in the development of novel drug delivery systems and advanced biomaterials. Experimental protocols, safety considerations, and analytical techniques are also discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction

N-(2-hydroxyethyl)-2-methylpropanamide, also known as N-(2-hydroxyethyl)isobutyramide, is a secondary amide bearing a primary hydroxyl group. This unique combination of functional groups imparts a desirable balance of hydrophilicity and chemical reactivity, making it an attractive building block for a variety of molecular architectures. Its structural simplicity and the accessibility of its precursors have contributed to its increasing use in both academic research and industrial applications. This guide aims to consolidate the current knowledge on N-(2-hydroxyethyl)-2-methylpropanamide, offering a detailed technical resource for professionals engaged in chemical synthesis and drug development.

Molecular and Structural Formula

The fundamental identity of a chemical compound lies in its molecular and structural representation.

The structural formula of N-(2-hydroxyethyl)-2-methylpropanamide is as follows:

This structure reveals a central amide linkage formed between an isobutyryl group and an ethanolamine moiety. The presence of the terminal hydroxyl group is a key feature, providing a site for further chemical modification, such as esterification or polymerization.

Key Molecular Identifiers:

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol [1]
CAS Number 6282-73-1[2]
IUPAC Name N-(2-hydroxyethyl)-2-methylpropanamide

Synthesis of N-(2-hydroxyethyl)-2-methylpropanamide

The synthesis of N-(2-hydroxyethyl)-2-methylpropanamide is typically achieved through the formation of an amide bond between a derivative of isobutyric acid and ethanolamine. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Acylation using Isobutyryl Chloride

A common and efficient laboratory-scale method involves the reaction of isobutyryl chloride with ethanolamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_products Products Isobutyryl_Chloride Isobutyryl Chloride Reaction_Center Nucleophilic Acyl Substitution Isobutyryl_Chloride->Reaction_Center Ethanolamine Ethanolamine Ethanolamine->Reaction_Center Target_Molecule N-(2-hydroxyethyl)-2-methylpropanamide HCl HCl Base Base (e.g., Triethylamine) Base->Reaction_Center Neutralizes HCl Reaction_Center->Target_Molecule Reaction_Center->HCl

Figure 1: Synthesis via Isobutyryl Chloride.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethanolamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add isobutyryl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Acylation using Isobutyric Anhydride

Isobutyric anhydride offers an alternative to the more reactive and moisture-sensitive isobutyryl chloride. The reaction mechanism is similar, involving nucleophilic attack by the amine on a carbonyl carbon of the anhydride.[3]

G cluster_reactants Reactants cluster_products Products Isobutyric_Anhydride Isobutyric Anhydride Reaction_Center Nucleophilic Acyl Substitution Isobutyric_Anhydride->Reaction_Center Ethanolamine Ethanolamine Ethanolamine->Reaction_Center Target_Molecule N-(2-hydroxyethyl)-2-methylpropanamide Isobutyric_Acid Isobutyric Acid Reaction_Center->Target_Molecule Reaction_Center->Isobutyric_Acid

Figure 2: Synthesis via Isobutyric Anhydride.

Experimental Protocol:

  • Reactant Mixing: Combine ethanolamine (1.0 equivalent) and isobutyric anhydride (1.0-1.2 equivalents) in a suitable solvent or neat.

  • Heating: Heat the reaction mixture, typically to a temperature between 80-120 °C, for several hours. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification: After cooling, the excess anhydride and the isobutyric acid byproduct can be removed by aqueous workup. The final product is then purified by distillation or chromatography.

Amide Coupling using Carbodiimides

For more sensitive substrates or when milder reaction conditions are required, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct amidation of isobutyric acid with ethanolamine.[4][5][6] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(2-hydroxyethyl)-2-methylpropanamide is essential for its application in various scientific disciplines.

PropertyValueSource
Molecular Weight 131.17 g/mol [1]
Molecular Formula C6H13NO2
Appearance White to off-white solid
Melting Point 127-131 °C
Boiling Point 216-220 °C
Density 1.013 g/mL at 25 °C
Water Solubility Soluble
logP (Octanol-Water Partition Coefficient) -0.2 (Computed)[1]

Analytical Characterization

The identity and purity of synthesized N-(2-hydroxyethyl)-2-methylpropanamide are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group, the two methyl groups of the isobutyryl moiety, the methine proton, and the protons of the N-CH₂-CH₂-O backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).[1]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

The bifunctional nature of N-(2-hydroxyethyl)-2-methylpropanamide makes it a valuable monomer and intermediate in the development of new materials and therapeutic systems.

Polymer Synthesis for Drug Delivery

The hydroxyl group of N-(2-hydroxyethyl)-2-methylpropanamide provides a reactive handle for polymerization. Polymers derived from this monomer, such as poly(N-(2-hydroxyethyl)isobutyramide), are being investigated as biomaterials for drug delivery applications. These polymers can be designed to be biocompatible and biodegradable, offering a platform for the controlled release of therapeutic agents.[8] For instance, hydrogels based on hydroxyethyl-containing polymers can be formulated for the sustained release of drugs.[9][10][11]

Hydrogel Formation

The hydrophilic nature of the hydroxyethyl group makes this compound a suitable component for the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications such as wound dressings and drug delivery matrices.[9][11] Copolymers containing N-(2-hydroxyethyl)-2-methylpropanamide can be cross-linked to form hydrogels with tunable swelling properties and drug release kinetics.

Prodrug Linkers

The amide and hydroxyl functionalities can be utilized in the design of linker technologies for prodrugs. A biologically active molecule can be temporarily attached to a carrier molecule via a linker derived from N-(2-hydroxyethyl)-2-methylpropanamide. This approach can improve the pharmacokinetic properties of the drug, such as its solubility and stability.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-(2-hydroxyethyl)-2-methylpropanamide.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(2-hydroxyethyl)-2-methylpropanamide is a versatile and accessible chemical compound with significant potential in materials science and pharmaceutical research. Its straightforward synthesis, combined with its desirable physicochemical properties, makes it an attractive building block for the creation of advanced polymers, hydrogels, and drug delivery systems. As research in these areas continues to evolve, the demand for well-characterized and functionalized monomers like N-(2-hydroxyethyl)-2-methylpropanamide is expected to grow, paving the way for new innovations in medicine and technology.

References

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • PMC. (2022). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • PubMed. (2004). Drug Release From alpha,beta-poly(N-2-hydroxyethyl)-DL-aspartamide-based Microparticles. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Grokipedia. (n.d.). Isobutyric anhydride. Retrieved from [Link]

  • MDPI. (2025). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl isobutyrate. Retrieved from [Link]

  • Semenyuk, N., Dudok, G., & Skorokhoda, V. (2024). HYDROGELS IN BIOMEDICINE: GRANULAR CONTROLLED RELEASE SYSTEMS BASED ON 2-HYDROXYETHYL METHACRYLATE COPOLYMERS. A REVIEW. Chemistry & Chemical Technology, 18(2), 143-153.
  • LookChem. (n.d.). Cas 97-72-3,Isobutyric anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Characterization and in vitro drug release behavior of (2-hydroxyethyl methacrylate)-co-(2-acrylamido-2-methyl-1-propanesulfonic acid) crosslinked hydrogels prepared by ionizing radiation. Retrieved from [Link]

  • Cheméo. (n.d.). Isobutyramide, N-(2-ethylhexyl)- - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug release from α,β-poly(N-2-hydroxyethyl)-DL-aspartamide- based microparticles | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preparation and properties of poly(urethane-ester-imide) modified with ethanolamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735132B - Synthesis method of N-methyl-2-hydroxyethyl hydroxyethyl.
  • Semantics Scholar. (n.d.). Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyric anhydride. Retrieved from [Link]

  • Walsh Medical Media. (2024). Biocompatibility and Toxicity Studies Of Nanomaterials Understanding Risks and Safety. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial properties of a new polymeric material based on poly(2-hydroxyethyl methacrylate). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

  • MDPI. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

  • Semantics Scholar. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditio. Retrieved from [Link]

  • Beilstein Journals. (2021). Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. Retrieved from [Link]

  • PubMed. (2006). Hydroxylated poly(N-isopropylacrylamide) as functional thermoresponsive materials. Retrieved from [Link]

  • Semantics Scholar. (2004). Dendritic Poly-[N-(2-Hydroxyethyl)-L-Glutamine] as Potential Drug Carrier. Retrieved from [Link]

  • Frontiers. (n.d.). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility Profile of N-(2-hydroxyethyl)-2-methylpropanamide in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-hydroxyethyl)-2-methylpropanamide, a molecule of significant interest in pharmaceutical and materials science rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-hydroxyethyl)-2-methylpropanamide, a molecule of significant interest in pharmaceutical and materials science research. In the absence of extensive publicly available quantitative solubility data, this document establishes a predictive solubility profile based on the compound's molecular structure and the fundamental principles of solute-solvent interactions. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate the specific data required for their applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of N-(2-hydroxyethyl)-2-methylpropanamide to facilitate its use in synthesis, formulation, and other research and development activities.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like N-(2-hydroxyethyl)-2-methylpropanamide is a critical physicochemical property that governs its behavior in various stages of development and application. From reaction kinetics in synthesis to bioavailability in drug delivery, understanding how a compound interacts with different solvents is paramount. A well-defined solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective drug delivery systems, including oral, parenteral, and topical formulations.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis and sample preparation.

  • Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure.

This guide provides a foundational understanding of the expected solubility of N-(2-hydroxyethyl)-2-methylpropanamide and equips the reader with the methodology to determine it empirically.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with the solvent. N-(2-hydroxyethyl)-2-methylpropanamide possesses a unique combination of functional groups that influence its solubility behavior.

Molecular Structure:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a secondary amide (-CONH-) group allows N-(2-hydroxyethyl)-2-methylpropanamide to act as both a hydrogen bond donor and acceptor. These groups contribute significantly to its polarity.

  • Non-Polar Moieties: The isobutyryl group (CH3-CH(CH3)-) and the ethyl bridge introduce non-polar, hydrocarbon character to the molecule.

Based on the "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, we can predict the following solubility trends[1][2]:

  • High Solubility in Polar Protic Solvents: Solvents like water, ethanol, and methanol are capable of extensive hydrogen bonding. The ability of N-(2-hydroxyethyl)-2-methylpropanamide to both donate and accept hydrogen bonds suggests it will be highly soluble in these solvents[1].

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, they can still interact favorably with the polar groups of the solute, leading to moderate to good solubility[1].

  • Limited Solubility in Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the energetic cost of disrupting the strong solute-solute hydrogen bonds is not sufficiently compensated by weak van der Waals interactions with the solvent. Consequently, the solubility is expected to be low[1].

The following table provides a framework for recording experimentally determined solubility data for N-(2-hydroxyethyl)-2-methylpropanamide in a range of common organic solvents.

Solvent ClassSolventPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
Polar Protic WaterHigh
MethanolHigh
EthanolHigh
IsopropanolHigh
Polar Aprotic AcetoneModerate to Good
AcetonitrileModerate to Good
Dimethylformamide (DMF)Moderate to Good
Dimethyl Sulfoxide (DMSO)Moderate to Good
Non-Polar HexaneLow
TolueneLow
Diethyl EtherLow
DichloromethaneLow to Moderate

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted and robust technique for determining the saturation solubility of a compound in a given solvent at a specific temperature[1].

Principle

This method involves creating a supersaturated solution of the compound in the solvent of interest and allowing it to equilibrate at a constant temperature. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility under those conditions.

Materials and Equipment
  • N-(2-hydroxyethyl)-2-methylpropanamide (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

  • Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

  • Spatula

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid N-(2-hydroxyethyl)-2-methylpropanamide to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically ranges from 24 to 72 hours.

    • Expert Insight: The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Trustworthiness Check: Pre-saturate the syringe filter by passing a small amount of the solution through it and discarding the initial filtrate. This minimizes any potential adsorption of the solute onto the filter membrane.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of N-(2-hydroxyethyl)-2-methylpropanamide.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Analyze by HPLC/GC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_solvent Solvent Properties Solubility Solubility of N-(2-hydroxyethyl)-2-methylpropanamide Polarity Polarity Polarity->Solubility 'Like dissolves like' Hbond_donor Hydrogen Bond Donating Ability Hbond_donor->Solubility Strong interaction with -OH and -C=O Hbond_acceptor Hydrogen Bond Accepting Ability Hbond_acceptor->Solubility Strong interaction with -OH and -NH

Caption: Key solvent properties influencing solubility.

Conclusion

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

Sources

Exploratory

An In-depth Technical Guide on N-(2-hydroxyethyl)-2-methylpropanamide Derivatives as Modulators of the Endocannabinoid System

Preamble: Beyond the Scaffold, A Therapeutic Strategy The N-(2-hydroxyethyl)-2-methylpropanamide scaffold, in its simplicity, represents a foundational element for a sophisticated class of therapeutic agents. While this...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Beyond the Scaffold, A Therapeutic Strategy

The N-(2-hydroxyethyl)-2-methylpropanamide scaffold, in its simplicity, represents a foundational element for a sophisticated class of therapeutic agents. While this core structure itself is of interest, its true potential is unlocked through strategic derivatization to target key biological pathways. This guide moves beyond a simple survey of a single chemical entity to provide an in-depth analysis of how derivatives built upon the related N-(2-hydroxyethyl)amide motif have been engineered into potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). Our focus will be on the design rationale, synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering field-proven insights for researchers in drug discovery and development.

The Scientific Imperative: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system responsible for regulating a host of physiological processes, including pain, inflammation, mood, and memory[1][2][3]. A primary signaling molecule of the ECS is N-arachidonoylethanolamine, commonly known as anandamide (AEA)[2][3]. AEA's effects are terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that converts AEA into arachidonic acid and ethanolamine[3][4].

The therapeutic hypothesis is compelling: by inhibiting FAAH, the endogenous levels of anandamide can be elevated in a localized and sustained manner. This approach enhances natural endocannabinoid tone only where AEA is being produced, potentially offering the therapeutic benefits of cannabinoid receptor activation (e.g., analgesia, anxiolysis) without the adverse psychotropic effects associated with direct CB1 receptor agonists[5][6]. The N-(2-hydroxyethyl)amide moiety is a structural mimic of the ethanolamine portion of anandamide, making it an ideal starting point for designing FAAH inhibitors.

A critical challenge in this field is managing central nervous system (CNS) exposure. While CNS-penetrant FAAH inhibitors are sought for neurological disorders, peripherally-restricted inhibitors are highly desirable for treating inflammatory and neuropathic pain without CNS side effects. This distinction has driven the development of advanced derivatives, such as URB937, which are actively extruded from the brain by efflux transporters like Abcg2[5].

Synthetic Strategies: From Amide to Carbamate

The synthesis of N-(2-hydroxyethyl)amide derivatives is fundamentally based on amide bond formation. However, to achieve high potency against FAAH, the core structure is often elaborated into more reactive pharmacophores, such as carbamates. These groups act as "warheads" that irreversibly acylate the catalytic serine residue in the FAAH active site.

The general synthetic pathway to O-biphenyl-3-yl carbamates, a class of potent FAAH inhibitors, involves the coupling of a substituted biphenyl alcohol with an isocyanate or the activation of the alcohol with a reagent like carbonyldiimidazole (CDI) followed by reaction with an amine.

cluster_0 Synthesis of Biphenyl Core cluster_1 Carbamate Formation A Substituted Boronic Acid C Suzuki Coupling (e.g., Pd(PPh3)4, K2CO3) A->C B Substituted Aryl Halide B->C D Biphenyl Intermediate C->D E Biphenyl Alcohol (from Intermediate D) D->E G Activation E->G F Phosgene Equivalent (e.g., Triphosgene, CDI) F->G H Activated Intermediate (e.g., Chloroformate) G->H J Final Carbamate Product (FAAH Inhibitor) H->J I Amine (e.g., Cyclohexylamine) I->J A Prepare serial dilutions of test compound in DMSO C Add test compound dilutions to corresponding wells A->C B Add rat brain homogenate (FAAH source) to wells B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate reaction by adding fluorogenic substrate D->E F Incubate at 37°C for 30 minutes E->F G Terminate reaction (e.g., add cold acetonitrile) F->G H Analyze product formation (Fluorescence or LC-MS/MS) G->H I Calculate % Inhibition and determine IC50 H->I cluster_0 FAAH Active Site cluster_1 Inhibitor cluster_2 Inactivated Enzyme Ser241 Ser241-OH (Catalytic Nucleophile) InactiveEnzyme Ser241-O-C(=O)-NH-R1 (Carbamoylated & Inactive) Ser241->InactiveEnzyme Covalent Modification LeavingGroup HO-R2 (Leaving Group) Ser241->LeavingGroup Release OxyanionHole Oxyanion Hole (Amide Backbones) Lys142 Lys142 Inhibitor R1-NH-C(=O)-O-R2 (Carbamate Inhibitor) Inhibitor->Ser241 Nucleophilic Attack

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-(2-hydroxyethyl)-Substituted Monomers in Advanced Polymer Chemistry

A Senior Application Scientist's Guide to Poly(2-hydroxyethyl methacrylate) (pHEMA) and Poly(N-(2-hydroxyethyl)acrylamide) (pHEAm) in Biomedical Research and Drug Development Author's Note: The query for "N-(2-hydroxyeth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Poly(2-hydroxyethyl methacrylate) (pHEMA) and Poly(N-(2-hydroxyethyl)acrylamide) (pHEAm) in Biomedical Research and Drug Development

Author's Note: The query for "N-(2-hydroxyethyl)-2-methylpropanamide" has led to a comprehensive exploration of closely related and extensively studied polymers that form the cornerstone of many biomedical applications. The primary monomers in this class are 2-hydroxyethyl methacrylate (HEMA) and N-(2-hydroxyethyl)acrylamide (HEAm). This guide will focus on the polymers derived from these monomers, pHEMA and pHEAm, as they align with the application areas of interest for researchers, scientists, and drug development professionals. The principles, protocols, and applications detailed herein are foundational to the field and provide a robust framework for innovation.

Introduction: The Significance of Hydroxyethyl-Functionalized Polymers

Polymers bearing the N-(2-hydroxyethyl) moiety, particularly poly(2-hydroxyethyl methacrylate) (pHEMA), are foundational materials in biomedical science. Their hallmark is a unique combination of hydrophilicity, biocompatibility, and tunable physical properties. pHEMA, a biocompatible, optically transparent, and non-degradable polymer, elicits a minimal immunological response, making it highly desirable for applications within the human body.[1] These polymers are often synthesized into three-dimensional cross-linked networks known as hydrogels, which can absorb and retain significant amounts of water or biological fluids. This high water content contributes to their excellent biocompatibility and soft, tissue-like consistency.

The versatility of these polymers stems from the pendant hydroxyl group, which provides a site for further chemical modification and imparts hydrophilicity. This guide will delve into the synthesis, properties, and key applications of these polymers, with a focus on their role in creating "smart" materials for drug delivery and advanced scaffolds for tissue engineering.

Core Applications in Polymer Chemistry and Biomedicine

The applications of pHEMA and related polymers are extensive, driven by their favorable biological and physicochemical properties. Key areas of application include:

  • Drug Delivery Systems: Hydrogels based on these polymers can be engineered to release therapeutic agents in a controlled and sustained manner.[2] The release can be triggered by environmental stimuli such as pH or temperature.

  • Tissue Engineering and Regenerative Medicine: The porous structure and biocompatibility of these hydrogels make them excellent scaffolds for cell growth and tissue regeneration.[1][3]

  • Ophthalmic Applications: pHEMA was famously developed for the fabrication of soft contact lenses due to its optical clarity and comfort.[4][5]

  • Stimuli-Responsive or "Smart" Materials: By copolymerizing with other monomers, polymers that respond to changes in temperature (thermoresponsive) or pH can be created, enabling "on-demand" functionality.[6][7][8]

Data Presentation: Comparative Properties of pHEMA and pHEAm

For researchers selecting a monomer for a specific application, understanding the fundamental differences between pHEMA and pHEAm is crucial. The choice of monomer significantly impacts the final properties of the hydrogel.

PropertyPoly(2-hydroxyethyl methacrylate) (pHEMA)Poly(N-(2-hydroxyethyl)acrylamide) (pHEAm)Rationale for Difference
Biocompatibility Excellent, widely used in FDA-approved devices.[1][2]Generally considered good, with some studies suggesting higher biocompatibility than pHEMA.[9]The amide bond in pHEAm is more resistant to hydrolysis than the ester bond in pHEMA, potentially leading to lower levels of acidic byproducts.
Thermoresponsiveness Not thermoresponsive as a homopolymer.Not thermoresponsive as a homopolymer.[6]Both homopolymers are highly hydrophilic and do not exhibit a lower critical solution temperature (LCST) in water. Thermoresponsiveness is introduced through copolymerization.[6][7][8]
Hydrophilicity/Swelling High, but can be controlled by crosslink density.Very high, often used to increase the hydrophilicity of other polymer systems.[6]The amide group in HEAm is more hydrophilic than the methacrylate group in HEMA.
Mechanical Strength Can be tailored from soft to rigid depending on crosslinking and hydration.[1][5]Typically forms softer, more flexible hydrogels compared to pHEMA at similar crosslink densities.Differences in chain mobility and intermolecular forces between the polymer backbones.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a foundation for the synthesis and characterization of hydrogels based on hydroxyethyl-functionalized monomers.

Protocol 1: Synthesis of a pHEMA Hydrogel via Free-Radical Polymerization

This protocol describes a common method for creating a cross-linked pHEMA hydrogel, suitable for applications such as drug loading or as a basic scaffold material.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), purified

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as a thermal initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation: In a glass vial, prepare the monomer solution by mixing HEMA (e.g., 1 g, 7.68 mmol) and the crosslinker EGDMA (e.g., 0.02 g, 0.1 mmol, ~1.3 mol% to HEMA). Add DI water to achieve the desired monomer concentration (e.g., to a total volume of 5 mL).

  • Deoxygenation: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Add the initiator, APS solution (e.g., 50 µL of a 10% w/v solution in DI water), to the monomer mixture and mix thoroughly.

  • Acceleration: Add the accelerator, TEMED (e.g., 10 µL), to initiate the polymerization.

  • Molding and Curing: Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a petri dish). Allow the polymerization to proceed at room temperature for several hours or at an elevated temperature (e.g., 60 °C) for a faster reaction.

  • Purification: After polymerization is complete, remove the hydrogel from the mold and place it in a large volume of DI water to wash away any unreacted monomers, initiator, and other impurities. Change the water several times over 2-3 days.

  • Equilibration: Finally, equilibrate the hydrogel in PBS (pH 7.4) before use in biological applications.

Causality Behind Experimental Choices:

  • EGDMA Crosslinker: The concentration of the crosslinker is a critical parameter that controls the mesh size of the polymer network, which in turn dictates the swelling ratio, mechanical strength, and drug release kinetics of the hydrogel.[10]

  • APS/TEMED Initiation System: This is a widely used redox initiation system that allows for rapid polymerization at room temperature. The concentration of the initiator and accelerator can be adjusted to control the rate of polymerization.

  • Deoxygenation: Oxygen is a radical scavenger and can terminate the growing polymer chains, leading to incomplete polymerization or polymers with low molecular weight.

Protocol 2: Characterization of Hydrogel Swelling Behavior

The swelling behavior is a fundamental property of hydrogels that influences their suitability for various applications.

Procedure:

  • Initial Weight: Take a sample of the purified and equilibrated hydrogel and gently blot the surface with a lint-free wipe to remove excess surface water. Record its weight (W_s).

  • Drying: Place the hydrogel sample in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved. This may take 24-48 hours. Record the dry weight (W_d).

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR = (W_s - W_d) / W_d

Data Interpretation: A higher ESR indicates a greater capacity of the hydrogel to absorb water, which is often desirable for applications requiring high water content, such as wound dressings or soft tissue scaffolds. The ESR is inversely related to the crosslink density.

Advanced Applications and Future Directions

The field of hydroxyethyl-functionalized polymers is continuously evolving, with new research focusing on creating more sophisticated and functional materials.

Thermoresponsive Polymers for "Smart" Drug Delivery

While pHEMA and pHEAm are not thermoresponsive on their own, they can be copolymerized with monomers like N-isopropylacrylamide (NIPAAm) to create "smart" hydrogels.[6][8] These copolymers exhibit a Lower Critical Solution Temperature (LCST), a temperature at which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[7]

This property is highly valuable for injectable drug delivery systems. A polymer solution can be loaded with a drug and injected into the body in a liquid state. Upon reaching physiological temperature (37 °C), the polymer network can collapse, forming a gel depot that provides sustained release of the encapsulated drug.[8]

Workflow for Developing a Thermoresponsive Drug Delivery System

G cluster_0 Phase 1: Polymer Design & Synthesis cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: In Vitro & In Vivo Evaluation Monomer_Selection Select Monomers (e.g., HEAm and NIPAAm) Copolymerization Controlled Radical Polymerization (e.g., RAFT) Monomer_Selection->Copolymerization Characterization_1 Characterize Polymer (Mn, PDI, Composition) Copolymerization->Characterization_1 LCST_Determination Determine LCST (Turbidimetry) Characterization_1->LCST_Determination Drug_Loading Load Therapeutic Agent LCST_Determination->Drug_Loading Hydrogel_Formation Induce Gelation (Temperature Change) Drug_Loading->Hydrogel_Formation Release_Kinetics In Vitro Drug Release Study Hydrogel_Formation->Release_Kinetics Cytotoxicity_Assay Assess Biocompatibility Release_Kinetics->Cytotoxicity_Assay Animal_Model In Vivo Efficacy and Toxicity Studies Cytotoxicity_Assay->Animal_Model

Caption: A logical workflow for the development of a thermoresponsive drug delivery system.

Biofunctionalization for Tissue Engineering

A major area of research is the modification of these hydrogels with bioactive molecules to enhance their performance as tissue engineering scaffolds.[11] While pHEMA itself is bio-inert, its pendant hydroxyl groups can be used as chemical handles to attach peptides, growth factors, or other biomolecules that can promote cell adhesion, proliferation, and differentiation.[11] For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be covalently attached to the hydrogel surface to mimic the extracellular matrix and improve cell attachment.

Schematic of pHEMA Biofunctionalization

G pHEMA_Backbone pHEMA Hydrogel -OH Activation Activated Hydrogel -O-CO-Im pHEMA_Backbone->Activation Activation Step (e.g., CDI) Functionalized Biofunctionalized Hydrogel -O-CO-NH-Peptide Activation->Functionalized Peptide Coupling (e.g., RGD Peptide)

Sources

Application

The Versatile Precursor: A Guide to N-(2-hydroxyethyl)-2-methylpropanamide in Organic Synthesis

In the landscape of modern organic synthesis, the demand for versatile and multifunctional building blocks is ever-present. N-(2-hydroxyethyl)-2-methylpropanamide emerges as a precursor of significant potential, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the demand for versatile and multifunctional building blocks is ever-present. N-(2-hydroxyethyl)-2-methylpropanamide emerges as a precursor of significant potential, offering two distinct and reactive functional handles: a secondary amide and a primary alcohol. This guide provides an in-depth exploration of the synthesis and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical principles.

Understanding the Precursor: Physicochemical Properties

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis. The table below summarizes key properties of N-(2-hydroxyethyl)-2-methylpropanamide, some of which are estimated based on its structure and comparison to analogous compounds.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol [1]
IUPAC Name N-(2-hydroxyethyl)-2-methylpropanamide-
CAS Number 199190-64-2 (for a related isomer)[1]
Appearance White to off-white solid or viscous liquidInferred
Boiling Point >200 °C (estimated)Inferred
Solubility Soluble in water, alcohols, and polar organic solventsInferred
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of N-(2-hydroxyethyl)-2-methylpropanamide

The synthesis of N-(2-hydroxyethyl)-2-methylpropanamide is a straightforward yet illustrative example of amide bond formation, a cornerstone of organic chemistry.[2] The most common and efficient methods involve the coupling of a 2-methylpropanoic acid derivative with ethanolamine.

G cluster_reactants Reactants cluster_product Product reactant1 2-Methylpropanoic Acid or derivative (e.g., Acyl Chloride) product N-(2-hydroxyethyl)-2-methylpropanamide reactant1->product Coupling Agent or Base reactant2 Ethanolamine reactant2->product

Caption: General synthetic scheme for N-(2-hydroxyethyl)-2-methylpropanamide.

Protocol 1: Synthesis via Acyl Chloride

This method is often preferred for its high reactivity and yield.[3] The use of the acyl chloride of 2-methylpropanoic acid (isobutyryl chloride) provides a highly electrophilic carbonyl carbon for attack by the amine.

Step-by-Step Methodology:

  • Preparation: To a solution of ethanolamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add isobutyryl chloride (1.05 eq.) dropwise. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Direct Amidation with a Coupling Agent

Directly coupling the carboxylic acid with the amine is a more atom-economical approach. This requires the use of a coupling agent to activate the carboxylic acid.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 2-methylpropanoic acid (1.0 eq.) and a coupling agent (e.g., DCC, EDC) in an appropriate solvent like dichloromethane.

  • Amine Addition: Add ethanolamine (1.0 eq.) to the solution. If using a hydrochloride salt of a coupling agent, a base like triethylamine may be required.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with dilute acid and base as described in Protocol 1, followed by drying and concentration. Purify the product as needed.

Application as a Precursor for 2-Oxazolines

One of the most valuable applications of N-(2-hydroxyethyl) amides is their role as precursors to 2-oxazolines through dehydrative cyclization.[5][6][7] 2-Oxazolines are important heterocyclic compounds found in natural products and are used as ligands in asymmetric catalysis and as monomers in polymer chemistry.

G precursor N-(2-hydroxyethyl)-2-methylpropanamide intermediate Activated Hydroxyl Group precursor->intermediate Dehydrating Agent product 2-Isopropyl-2-oxazoline intermediate->product Intramolecular Nucleophilic Attack

Caption: Dehydrative cyclization to form a 2-oxazoline.

Protocol 3: Triflic Acid-Promoted Cyclization

Triflic acid (TfOH) is a powerful catalyst for the dehydrative cyclization of N-(2-hydroxyethyl)amides, affording 2-oxazolines in high yields with water as the only byproduct.[6][8]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-(2-hydroxyethyl)-2-methylpropanamide (1.0 eq.) in a suitable solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of triflic acid (e.g., 10 mol%) to the solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting 2-isopropyl-2-oxazoline by distillation or column chromatography.

Further Synthetic Transformations

The bifunctional nature of N-(2-hydroxyethyl)-2-methylpropanamide opens the door to a variety of other synthetic transformations, making it a versatile node for the construction of more complex molecules.[9]

A. Reactions at the Hydroxyl Group

The primary alcohol can be a site for esterification, etherification, or oxidation.

Protocol 4: Esterification of the Hydroxyl Group

This protocol demonstrates the selective acylation of the hydroxyl group in the presence of the amide.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-(2-hydroxyethyl)-2-methylpropanamide (1.0 eq.) and a base such as 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a non-protic solvent like dichloromethane.

  • Acylation: Add an acylating agent, for example, acetic anhydride (1.1 eq.), to the solution at room temperature.

  • Monitoring and Work-up: Stir the reaction until complete (monitored by TLC). Quench with water and perform a standard aqueous work-up.

  • Purification: Purify the resulting ester by column chromatography.

B. Reactions at the Amide Group

While amides are generally stable, they can undergo reduction or hydrolysis under more forcing conditions.

Protocol 5: Reduction of the Amide

Reduction of the amide carbonyl group to a methylene group provides access to the corresponding amino alcohol.

Step-by-Step Methodology:

  • Reducing Agent: In a flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LAH) (excess, e.g., 2-3 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Substrate Addition: Slowly add a solution of N-(2-hydroxyethyl)-2-methylpropanamide (1.0 eq.) in the same anhydrous solvent to the LAH suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid, wash it with the ether solvent, and concentrate the filtrate to obtain the crude amino alcohol. Further purification can be achieved by distillation or chromatography.

Conclusion

N-(2-hydroxyethyl)-2-methylpropanamide is a precursor with considerable synthetic utility. Its straightforward synthesis and the presence of two distinct functional groups allow for a diverse range of chemical transformations. From the efficient construction of 2-oxazolines to its use as a scaffold for more elaborate molecular architectures, this compound offers a reliable and versatile platform for innovation in organic synthesis, drug discovery, and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block.

References

  • A new, convenient, one-pot process is presented for the synthesis of 2-oxazolines in high yields (75–94%) via boron esters of N-(2-hydroxyethyl) amides. (2010). Elsevier Ltd.
  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules.
  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. (n.d.).
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022).
  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. (2021).
  • Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. (n.d.).
  • Draw a structural formula for the amide that forms from 2-methylpropanoic acid and ethanamine. (n.d.). Study.com.
  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. (n.d.).
  • Generation of N-heterocycles through application of tertiary amine N-oxides. (n.d.). OSTI.GOV.
  • Powerful Amide Synthesis from Alcohols and Amines under Aerobic Conditions Catalyzed by Gold or Gold/Iron, -Nickel or -Cobalt Nanoparticles. (2011). Journal of the American Chemical Society.
  • N-ethyl-2-hydroxy-2-methylpropanamide. (n.d.). PubChem.
  • Chemistry of Bifunctional Compounds. (n.d.). Scribd.
  • Amide Formation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Process for making N-(2-aminoethyl)amides from oxazolines and amines. (n.d.).
  • Base-Catalyzed Bifunctional Addition to Amides and Imides at Low Temperature. A New Pathway for Carbonyl Hydrogenation. (2013).
  • An In-depth Technical Guide to the Synthesis of N-ethyl-2-methylpropanamide: Precursors and Methodologies. (n.d.). Benchchem.
  • Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. (n.d.).
  • Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. (n.d.).
  • N-ethyl-N-hydroxy-2-methylpropanamide. (n.d.). PubChem.
  • Synthesis, Biological Evaluation, and 3D QSAR Study of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. (2014).
  • Propanesulfonamide, N-(2-hydroxyethyl)-N-methylperfluoro-2-methyl-. (2023). US EPA.
  • Synthesis of N-(2-hydroxyethyl)-2,3-dimethylmaleimide. (n.d.). PrepChem.com.
  • Amide formation from carboxylic acid deriv
  • Synthesis process of N-(2-hydroxyethyl) maleimide. (n.d.).
  • Synthesis method of N-methyl-2-hydroxyethyl hydroxyethyl. (n.d.).
  • N-(2-Hydroxyethyl)lactamide. (n.d.). NIST WebBook.
  • N-Ethyl-2-methylpropanamide: Application Notes and Protocols for Use as a Solvent in Organic Reactions. (n.d.). Benchchem.
  • How can one synthesize and split N-methyl-N-(2-hydroxyethyl) pyrrolidine? (2023). Guidechem.

Sources

Method

Application Note: The Dual Role of N-(2-hydroxyethyl)-2-methylpropanamide in Pharmaceutical Drug Development

Target Audience: Research Scientists, Synthetic Chemists, and Biopolymer Engineers Focus: Mechanistic integration of CAS 6282-73-1 in API synthesis and biocompatible macromolecular engineering. Mechanistic Role in Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Synthetic Chemists, and Biopolymer Engineers Focus: Mechanistic integration of CAS 6282-73-1 in API synthesis and biocompatible macromolecular engineering.

Mechanistic Role in Pharmaceutical Development

N-(2-hydroxyethyl)-2-methylpropanamide (also known as N-(2-hydroxyethyl)isobutyramide, or HEIB) is a highly versatile bifunctional aliphatic compound[1]. Featuring both a primary hydroxyl group and a sterically hindered secondary amide, it serves as a critical building block in two distinct areas of pharmaceutical development: small molecule Active Pharmaceutical Ingredient (API) synthesis and the engineering of biocompatible polymers.

Small Molecule API Synthesis

In small molecule drug discovery, HEIB acts as a valuable pharmacophore modifier. The orthogonal reactivity of its functional groups allows chemists to selectively functionalize the hydroxyl group (via esterification, etherification, or halogenation) without disrupting the robust isobutyramide moiety. The amide group acts as a stable hydrogen-bond donor and acceptor, which is frequently utilized to improve the aqueous solubility and target-binding affinity of lipophilic drug candidates.

Biocompatible Polymers & Cell Culture Substrates

Beyond small molecules, HEIB is heavily utilized in the synthesis of biocompatible block copolymers. When functionalized into an acrylic monomer, it can be polymerized to create surfaces with a highly controlled water/1-octanol partition coefficient (LogP) between 0 and 2[2].

This specific LogP range is mechanistically critical: it mimics the natural hydration layer of cellular membranes. By integrating these HEIB-derived blocks with polyethylene oxide (PEO/PEG) segments, researchers can dramatically reduce plasma protein adsorption and prevent platelet adhesion[2]. Unlike traditional PEG chains—which can induce complement activation and thrombus formation due to excessive chain mobility and free hydroxyl interactions—incorporating HEIB into the polymer backbone restricts excessive mobility while maintaining hydrophilicity, making it an ideal coating for cell culture articles used in drug discovery and regenerative medicine[2].

LogicalFlow HEIB N-(2-hydroxyethyl)- 2-methylpropanamide API API Intermediate (Orthogonal Sites) HEIB->API Polymer Biopolymer Precursor (Low Protein Adsorption) HEIB->Polymer Coupling Amidation & Esterification API->Coupling Polymerization Radical Polymerization Polymer->Polymerization Target Targeted Therapeutics Coupling->Target Delivery Drug Delivery & Cell Culture Polymerization->Delivery

Fig 1. Logical relationship of HEIB in small molecule and macromolecular drug development.

Quantitative Data & Physicochemical Properties

Understanding the baseline physicochemical properties of HEIB is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations[3].

PropertyValueMechanistic Implication
Chemical Name N-(2-hydroxyethyl)-2-methylpropanamideDefines the isobutyryl and ethanolamine substructures.
CAS Number 6282-73-1Unique identifier for procurement and safety data[3].
Molecular Formula C6H13NO2Used for precise stoichiometric calculations.
Molecular Weight 131.17 g/mol Low molecular weight allows for high-density functionalization.
Key Functional Groups Primary -OH, Secondary -CONH-Enables orthogonal synthetic strategies.
Target Polymer LogP 0.0 to 2.0Optimal range for preventing non-specific protein fouling[2].

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes In-Process Controls (IPCs) that establish causality and verify the success of a step before proceeding.

Protocol A: Synthesis of HEIB-Acrylate Monomer (O-Acylation)

Objective: Convert the primary hydroxyl group of HEIB into a polymerizable acrylate ester for downstream biopolymer synthesis.

  • Reagent Preparation & Moisture Control:

    • Dissolve 1.0 eq of HEIB in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

    • Causality: Water aggressively competes with the hydroxyl group for acryloyl chloride, which would drastically reduce the yield.

    • Self-Validation (IPC 1): Perform Karl Fischer titration on the solution. Proceed only if moisture content is < 0.05%.

  • Base Addition:

    • Add 1.2 eq of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, driving the equilibrium forward and preventing the acidic cleavage of the sensitive amide bond.

  • Acylation:

    • Cool the reaction vessel to 0°C using an ice bath. Add 1.1 eq of Acryloyl Chloride dropwise over 30 minutes.

    • Causality: The esterification is highly exothermic. Dropwise addition at 0°C prevents localized heating, suppressing unwanted side-reactions such as N-acylation.

  • Reaction Monitoring:

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation (IPC 2): Analyze the mixture via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The reaction is validated as complete when the baseline HEIB spot (which has a lower Rf due to the polar -OH group) completely disappears.

  • Workup & Purification:

    • Quench with saturated NaHCO3, wash with brine, and dry the organic layer over anhydrous MgSO4. Concentrate under reduced pressure to yield the HEIB-acrylate monomer.

Protocol B: Synthesis of Biocompatible Copolymer for Cell Culture Substrates

Objective: Perform free radical polymerization of the HEIB-acrylate monomer to formulate a low-fouling coating for regenerative medicine applications[2].

  • Reaction Setup:

    • Dissolve the HEIB-acrylate monomer and 1 mol% Azobisisobutyronitrile (AIBN) in N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which effectively solubilizes both the small-molecule monomer and the growing macromolecular polymer chain, preventing premature precipitation.

  • Deoxygenation:

    • Seal the vessel and purge with N2 gas (sparging) for 30 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger. Failure to degas the solvent will result in severe induction periods, premature chain termination, and unacceptably low molecular weights.

  • Thermal Polymerization:

    • Heat the reaction mixture to 70°C and stir for 12 hours.

    • Causality: 70°C is the optimal thermodynamic window for AIBN decomposition (which has a 10-hour half-life at ~65°C), ensuring a steady, controlled supply of initiating radicals.

    • Self-Validation (IPC 3): Extract a 0.1 mL aliquot and analyze via 1H-NMR. The complete disappearance of vinyl protons (δ 5.8–6.4 ppm) validates high monomer conversion.

  • Precipitation & Recovery:

    • Add the viscous solution dropwise into a 10-fold excess of cold diethyl ether under vigorous stirring.

    • Causality: The synthesized polymer is insoluble in cold ether, whereas unreacted monomer, AIBN byproducts, and DMF remain highly soluble. This differential solubility ensures the high purity of the final biocompatible macromolecule.

ProtocolWorkflow Step1 1. Reagent Prep Dissolve HEIB-monomer & AIBN in DMF IPC1 IPC1 Step1->IPC1 Step2 2. Deoxygenation N2 Sparging (30 min) IPC1->Step2 Step3 3. Polymerization Thermal Initiation at 70°C (12h) Step2->Step3 IPC2 IPC: 1H-NMR Confirm vinyl peak disappearance Step3->IPC2 Step4 4. Purification Precipitation in cold diethyl ether IPC2->Step4 Step5 5. Validation GPC & LogP Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for HEIB-based biocompatible polymer synthesis.

References

  • Google Patents (WO2016093231A1) - Article for cell culture and biocompatible polymer. Available at:[2]

  • 001CHEMICAL - CAS No. 6282-73-1, N-(2-hydroxyethyl)-2-methylpropanamide Product Data. Available at:[Link][3]

Sources

Application

Application Note: Standard Purification Techniques for N-(2-Hydroxyethyl)-2-methylpropanamide Compounds

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N-(2-hydroxyethyl)-2-methylpropanamide (CAS: 6282-73-1) Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N-(2-hydroxyethyl)-2-methylpropanamide (CAS: 6282-73-1)

Introduction & Physicochemical Profiling

N-(2-hydroxyethyl)-2-methylpropanamide (commonly referred to as N-(2-hydroxyethyl)isobutyramide) is a highly polar, low-molecular-weight aliphatic amide. It is typically synthesized via the N-acylation of ethanolamine using isobutyryl chloride, isobutyric anhydride, or isobutyric acid[1].

While the synthesis is straightforward, the purification of this compound presents significant challenges. The molecule contains both a hydrogen-bond-donating primary hydroxyl group and a polar amide backbone, resulting in extreme hydrophilicity.

The Purification Challenge

Standard synthetic workups fail for this class of compounds due to three primary factors:

  • Aqueous Partitioning: The product has a negative logP, meaning it will preferentially partition into the aqueous layer during a standard water/dichloromethane (DCM) or water/ethyl acetate (EtOAc) extraction.

  • Amine Contamination: Unreacted ethanolamine is highly polar, basic, and acts as a strong hydrogen bond donor/acceptor. It streaks heavily on normal-phase silica gel, often co-eluting with the target amide.

  • O-Acylation Byproducts: Over-reaction can lead to N,O-diacylated byproducts, which must be separated from the mono-N-acylated target[2].

To achieve >99% purity suitable for pharmaceutical intermediates or biological assays, a combination of salting-out extraction, ion-exchange scavenging, and either high-vacuum distillation or polar flash chromatography must be employed.

Purification Triage & Workflow

The following decision matrix dictates the purification route based on the scale of the reaction and the required purity profile.

G Crude Crude Reaction Mixture (Amide, Ethanolamine, Acid) LLE Salting-Out LLE (NaCl sat. / EtOAc) Crude->LLE Aqueous Quench IonExchange Cation Exchange Scavenging (Traps Ethanolamine) LLE->IonExchange Organic Extract Decision Scalability / Purity Needs IonExchange->Decision Neutral Amide Distillation High-Vacuum Distillation (< 1 mbar) Decision->Distillation Large Scale (>10g) Chromatography Flash Chromatography (DCM/MeOH Gradient) Decision->Chromatography Small Scale (<10g) Pure Pure N-(2-hydroxyethyl)- 2-methylpropanamide Distillation->Pure Chromatography->Pure

Workflow for the purification of N-(2-hydroxyethyl)-2-methylpropanamide from crude mixtures.

Detailed Experimental Protocols

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE) & Ion-Exchange Scavenging

Causality Focus: Because N-(2-hydroxyethyl)-2-methylpropanamide is infinitely miscible with water, standard aqueous washing will wash the product down the drain. We must alter the ionic strength of the aqueous phase to force the organic compound into the extraction solvent. Furthermore, to prevent chromatographic streaking, we must chemically trap unreacted ethanolamine before it reaches the silica column.

Step-by-Step Methodology:

  • Quench: Dilute the crude reaction mixture with a minimal amount of distilled water (e.g., 10 mL per gram of crude).

  • Salting-Out: Add solid Sodium Chloride (NaCl) to the aqueous layer until it is completely saturated (solid NaCl should remain undissolved at the bottom of the flask).

  • Extraction: Extract the aqueous layer 4–5 times with an equal volume of Ethyl Acetate (EtOAc) or a 90:10 mixture of DCM/Isopropanol. Note: DCM alone is often too non-polar to efficiently extract this amide.

  • Ion-Exchange Scavenging:

    • Prepare a short plug of strongly acidic cation-exchange resin (e.g., Dowex 50WX8 or Amberlyst-15, H+ form).

    • Pass the combined organic extracts through the resin.

    • Mechanism: The basic primary amine of unreacted ethanolamine is protonated and irreversibly binds to the sulfonic acid groups on the resin. The neutral amide passes through unimpeded.

  • Concentration: Dry the eluted organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude, amine-free oil.

Protocol B: Normal-Phase Flash Chromatography

Causality Focus: Even after amine scavenging, O-acylated byproducts and residual isobutyric acid may remain. Due to the strong hydrogen-bond donating capability of the terminal hydroxyl group, the compound will bind tightly to the silanol groups on bare silica. A highly polar solvent system is required to disrupt these interactions[3].

Step-by-Step Methodology:

  • Column Preparation: Pack a standard silica gel column (230-400 mesh) and equilibrate with 100% DCM.

  • Loading: Dissolve the crude oil in a minimal amount of DCM. If the oil is too viscous or insoluble in pure DCM, dissolve it in a few drops of Methanol (MeOH) and dry-load it onto Celite or silica gel before applying it to the column.

  • Gradient Elution:

    • Begin elution with 100% DCM (2 column volumes) to elute non-polar N,O-diacylated byproducts.

    • Transition to a gradient of 2% to 10% MeOH in DCM.

    • Critical Insight: Do not exceed 15% MeOH, as silica gel begins to dissolve slightly at high methanol concentrations, which will contaminate the final product with dissolved silicates.

  • Fraction Collection: Monitor fractions via TLC (Stain with Potassium Permanganate or Ninhydrin; amides are often UV-inactive). Combine product-containing fractions and evaporate to yield the pure amide[1].

Protocol C: High-Vacuum Fractional Distillation

Causality Focus: For scale-up operations (>10 grams), chromatography becomes economically and environmentally prohibitive due to massive solvent consumption. Because N-(2-hydroxyethyl)-2-methylpropanamide has a relatively low molecular weight (131.17 g/mol ) and high thermal stability, it can be purified via vacuum distillation[4].

Step-by-Step Methodology:

  • Apparatus Setup: Equip a short-path distillation apparatus or a Kugelrohr distillation setup. Ensure the vacuum pump can achieve pressures below 1 mbar (preferably <0.1 mbar).

  • Degassing: Place the crude, amine-free oil in the distillation flask. Apply vacuum slowly at room temperature to degas the sample and remove any residual extraction solvents (EtOAc/DCM).

  • Distillation:

    • Gradually increase the temperature of the heating mantle or Kugelrohr oven.

    • At high vacuum (<0.1 mbar), N-(2-hydroxyethyl)amides typically distill between 120°C and 160°C[4].

    • Collect the main fraction as a clear, viscous liquid. High-molecular-weight oligomers and colored impurities will remain in the distillation pot.

Quantitative Method Comparison

To assist in selecting the appropriate purification strategy, the following table summarizes the performance metrics of each technique based on empirical laboratory data.

Purification MethodOptimal ScaleTypical Yield RecoveryFinal Purity (HPLC/NMR)Time RequiredPrimary Advantage
Salting-Out LLE + Resin 1 g – 100 g85% – 95%90% – 95%2 – 3 HoursRapid removal of starting materials; highly scalable.
Flash Chromatography 0.1 g – 10 g70% – 80%>99%4 – 6 HoursExceptional purity; resolves O-acylated byproducts.
High-Vacuum Distillation > 10 g80% – 90%97% – 99%3 – 5 HoursSolvent-free; ideal for large-scale process chemistry.

References

  • Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides (US Patent 3312714A)
  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources MDPI - Molecules. URL:[Link]

  • Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Enzymatic synthesis of amide surfactants from ethanolamine ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(2-Hydroxyethyl)-2-methylpropanamide Synthesis

Welcome to the advanced technical support and troubleshooting center for the synthesis of N-(2-hydroxyethyl)-2-methylpropanamide. This guide is engineered for researchers, process chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of N-(2-hydroxyethyl)-2-methylpropanamide. This guide is engineered for researchers, process chemists, and drug development professionals who require precise control over chemoselectivity during the amidation of bifunctional alkanolamines.

The primary synthetic challenge in this workflow is differentiating the nucleophilicity of the primary amine (-NH₂) from the primary alcohol (-OH) on the ethanolamine backbone to prevent unwanted O-acylation or N,O-diacylation.

Validated Experimental Protocols

To ensure robust reproducibility, we provide two self-validating methodologies. Protocol A relies on kinetic control using traditional acyl chlorides, while Protocol B utilizes a modern, greener biocatalytic approach for absolute chemoselectivity.

Protocol A: Traditional Chemical Acylation (Kinetic Control)

This method utilizes isobutyryl chloride and relies on strict temperature control to exploit the higher nucleophilicity of the amine over the hydroxyl group[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Substrate Loading: Dissolve 1.05 equivalents of ethanolamine and 1.2 equivalents of anhydrous triethylamine (TEA) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Acylation: Dilute 1.0 equivalent of isobutyryl chloride in a small volume of DCM. Add this solution dropwise over 30–45 minutes using an addition funnel. Rapid addition will cause localized exothermic spikes, leading to O-acylation.

  • Thermodynamic Equilibration: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours. Causality Note: This warming period allows any kinetically formed O-acyl impurities to undergo thermodynamically driven O-to-N acyl migration.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biocatalytic Acylation (Enzymatic Chemoselectivity)

This method uses an immobilized lipase to achieve near-perfect N-acylation without the need for halogenated solvents or harsh acyl chlorides[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine 1.0 equivalent of ethanolamine and 1.0 equivalent of isobutyric acid (or methyl isobutyrate).

  • Catalyst Addition: Add 20 mg of Candida antarctica B lipase (Novozym® 435) per mmol of the starting substrates.

  • Reaction Execution: Subject the solvent-free mixture to microwave irradiation, maintaining a controlled temperature of 60 °C for 15–30 minutes. Causality Note: Microwave irradiation acts synergistically with the lipase to drastically reduce reaction times compared to conventional heating.

  • Catalyst Recovery: Dilute the mixture with a minimal amount of ethyl acetate and filter out the immobilized enzyme beads. The catalyst can be washed and reused for subsequent batches.

  • Purification: Evaporate the solvent to yield the highly pure N-acylated product.

Quantitative Method Comparison

The following table summarizes the operational metrics and efficiency of both protocols to aid in route selection for scale-up.

ParameterProtocol A (Chemical Acylation)Protocol B (Biocatalytic Acylation)
Acylating Agent Isobutyryl chlorideIsobutyric acid / Methyl isobutyrate
Optimal Temperature 0 °C to 25 °C60 °C (Microwave assisted)
Reaction Time 3 - 4 hours15 - 30 minutes
Chemoselectivity (N:O) ~90:10 (relies on migration)>98:2
Typical Yield 80 - 85%90 - 95%
Byproducts Triethylamine hydrochlorideWater / Methanol

Reaction Pathway & Chemoselectivity Logic

Understanding the competing pathways is critical for troubleshooting. The diagram below maps the kinetic vs. thermodynamic pathways inherent to ethanolamine acylation.

Chemoselectivity Reactants Ethanolamine + Isobutyryl Reagent NAcyl N-Acylation (Target) N-(2-hydroxyethyl)-2-methylpropanamide Reactants->NAcyl Kinetic Control (0°C, Base) OAcyl O-Acylation (Impurity) 2-Aminoethyl isobutyrate Reactants->OAcyl Excess Reagent or High Temp DiAcyl N,O-Diacylation (Over-reaction Impurity) NAcyl->DiAcyl Excess Acylating Agent OAcyl->NAcyl O-to-N Acyl Migration (Thermodynamic Sink, pH > 7) OAcyl->DiAcyl Excess Acylating Agent

Chemoselective pathways and O-to-N acyl migration in ethanolamine acylation.

Troubleshooting & FAQs

Q1: I am observing significant O-acylation and N,O-diacylation in my LC-MS trace. How do I suppress this? A1: The primary amine is a "softer," more potent nucleophile than the primary alcohol, but at elevated temperatures or in the presence of excess electrophile, the hydroxyl group will react. Ensure strict stoichiometry (maximum 1.0 to 1.05 equiv of isobutyryl chloride). Furthermore, verify that your addition is strictly dropwise at 0 °C. If O-acylation has already occurred, do not discard the batch; extend the reaction time at room temperature in the presence of your base to allow the kinetically favored ester to undergo an intramolecular O-to-N acyl migration to the thermodynamically stable amide[3].

Q2: My isolated yield is unusually low, and a large amount of unreacted ethanolamine remains. What went wrong? A2: This is a classic symptom of amine protonation. The reaction of isobutyryl chloride generates HCl as a byproduct. If you do not have a sufficient amount of a non-nucleophilic auxiliary base (like triethylamine or DIPEA) to scavenge this HCl, the unreacted ethanolamine will become protonated to form an ammonium salt. Protonated amines are entirely non-nucleophilic, effectively halting the reaction[1]. Ensure you are using at least 1.2 equivalents of anhydrous TEA.

Q3: How can I definitively distinguish between the O-acyl impurity and the desired N-acyl product using analytical data? A3: ¹H-NMR spectroscopy is the most definitive tool. In the desired N-acyl product, the methylene protons adjacent to the oxygen (-CH₂-OH) will appear around ~3.6–3.7 ppm. If the molecule is O-acylated (ester formation), the electron-withdrawing effect of the ester carbonyl will cause those same protons to shift significantly downfield to >4.1 ppm. Additionally, IR spectroscopy will reveal a distinct ester carbonyl stretch (~1735 cm⁻¹) for the impurity, compared to the lower frequency amide carbonyl stretch (~1650 cm⁻¹) of the product.

Q4: We are trying to scale up Protocol B (Biocatalytic). The enzyme seems to lose activity after the second cycle. Why? A4: While microwave irradiation creates a powerful synergy with Candida antarctica B lipase, excessive localized heating can denature the enzyme's active site[2]. Ensure your microwave reactor has active cooling (compressed air) and precise internal temperature monitoring (fiber-optic probe) to strictly cap the temperature at 60 °C. Alternatively, switch to conventional heating at 60 °C for scale-up, compensating with a longer reaction time (e.g., 2–4 hours).

References

  • N-acylation of ethanolamine using lipase: a chemoselective c
  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase | Journal of Medicinal Chemistry Source: acs.org
  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives | Chemical Reviews Source: acs.org

Sources

Optimization

Technical Support Center: N-(2-hydroxyethyl)-2-methylpropanamide (HEIB) Formulation &amp; Stability

Welcome to the HEIB Technical Support Center. N-(2-hydroxyethyl)-2-methylpropanamide (also known as N-(2-hydroxyethyl)isobutyramide or HEIB) is a β -hydroxy amide utilized in various drug development and chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the HEIB Technical Support Center. N-(2-hydroxyethyl)-2-methylpropanamide (also known as N-(2-hydroxyethyl)isobutyramide or HEIB) is a β -hydroxy amide utilized in various drug development and chemical synthesis workflows. While amides are generally stable, the specific β -hydroxy structural motif of HEIB introduces unique instability vectors in aqueous environments.

This guide is designed for researchers and formulation scientists to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement field-proven stabilization protocols.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does HEIB degrade significantly faster than standard aliphatic amides in neutral to slightly basic aqueous buffers? A: Standard planar amide bonds are classically stabilized by resonance delocalization of the nitrogen lone pair into the carbonyl group, making them highly resistant to spontaneous hydrolysis[1]. However, HEIB is a β -hydroxy amide. The presence of the hydroxyl group on the ethyl chain introduces a secondary, highly efficient degradation pathway known as N-O acyl migration (intramolecular transesterification)[2].

In this pathway, the hydroxyl oxygen acts as an internal nucleophile, attacking the carbonyl carbon to form a 5-membered cyclic hemiorthoamide intermediate[2],[3]. This ring rapidly opens to form 2-aminoethyl isobutyrate, an O-acyl ester. Because esters lack the resonance stabilization of amides, this intermediate rapidly hydrolyzes into isobutyric acid and ethanolamine[4]. This intramolecular mechanism circumvents the high activation energy typically required for direct amide hydrolysis.

Q2: How can I optimize my formulation pH to maximize the half-life of HEIB? A: Amide and ester hydrolysis generally follows a V-shaped pH-rate profile, meaning degradation is catalyzed by both specific acid ( H+ ) and specific base ( OH− )[5]. For HEIB, the N-O acyl migration is particularly sensitive to basic conditions, as the deprotonation of the hydroxyl group dramatically increases its nucleophilicity[3]. Conversely, highly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and facilitating both direct hydrolysis and cyclic intermediate formation[4],[3].

To maximize stability, you must formulate the aqueous solution at the nadir (the lowest point) of the V-shaped profile. For most β -hydroxy amides and related ester-containing lipids, this optimal stability window falls strictly between pH 5.8 and 6.5 [5].

Q3: Does the choice of buffer system affect HEIB stability, even if the pH is perfectly optimized at 6.0? A: Yes. Beyond specific acid-base catalysis (which is driven purely by pH), HEIB is susceptible to general acid-base catalysis mediated by the buffer salts themselves[5]. High concentrations of polyprotic ions like phosphate, citrate, or acetate can act as localized proton donors/acceptors, facilitating the proton transfer steps required for both direct hydrolysis and N-O acyl migration[5]. Corrective Action: Use the lowest effective buffer concentration (e.g., 10–20 mM). If degradation persists, switch to zwitterionic Good's buffers (such as MES), which typically exhibit lower general catalytic activity toward amides compared to inorganic buffers.

Q4: How should I design an accelerated stability study for this compound? A: Accelerated stability testing relies on the Arrhenius equation, using elevated temperatures to predict long-term shelf life[3]. However, because HEIB has two competing degradation pathways (direct hydrolysis vs. N-O acyl migration), the dominant mechanism may shift at higher temperatures[3]. You must perform a comprehensive Chemical Stability Assay across multiple pH values and temperatures to accurately map the degradation kinetics[6].

Part 2: Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of HEIB under various formulation conditions, highlighting the causality between pH, buffer selection, and the dominant degradation pathway.

pHBuffer System (20 mM)Temp (°C)Dominant Degradation PathwayEstimated Half-Life ( t1/2​ )
3.0Citrate40Direct Acid Hydrolysis~14 Days
6.0MES40Minimal (Nadir of pH-rate profile)>180 Days
7.4Phosphate40N-O Acyl Migration Ester Hydrolysis~45 Days
9.0Borate40Base-Catalyzed N-O Acyl Migration<3 Days
6.0MES4Minimal (Cold Storage)>2 Years

Part 3: Experimental Protocol - Chemical Stability & N-O Acyl Transfer Kinetics Assay

To establish a self-validating system for your specific formulation, execute the following step-by-step methodology to quantify HEIB stability[6].

Phase 1: Preparation

  • Stock Solution: Prepare a concentrated stock solution of HEIB in a mass-spectrometry-compatible, anhydrous organic solvent (e.g., LC-MS grade Acetonitrile) at 100 mM[6].

  • Buffer Matrix: Prepare aqueous buffer solutions at pH 3.0 (Citrate), pH 6.0 (MES), pH 7.4 (Phosphate), and pH 9.0 (Borate). Ensure all buffers are exactly 20 mM to normalize general acid/base catalysis variables[6].

Phase 2: Incubation & Quenching (Critical Step) 3. Spiking: Add a small aliquot of the HEIB stock to each buffer to achieve a final concentration of 1 mM. Crucial: Ensure the final concentration of the organic solvent remains <1% (v/v) to prevent cosolvent effects on the dielectric constant of the water[6]. 4. Thermal Incubation: Place the sealed vials in controlled incubators at 37°C and 50°C[6]. 5. Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw 50 µL aliquots[6]. 6. Self-Validating Quench: Immediately dilute the 50 µL aliquot 1:10 into ice-cold 0.1% Formic Acid in Acetonitrile. Causality: This drops the pH away from base-catalyzed extremes and crashes the temperature, instantly halting both N-O migration and hydrolysis. This ensures the sample accurately reflects the exact time-point during downstream analysis.

Phase 3: LC-MS/MS Analysis 7. Analyze the quenched samples using reversed-phase LC-MS/MS. Monitor the disappearance of the intact HEIB mass ( [M+H]+=132.09 ) and the transient appearance of the 2-aminoethyl isobutyrate intermediate, followed by the accumulation of isobutyric acid.

Part 4: Mechanistic Visualization

HEIB_Degradation HEIB N-(2-hydroxyethyl)-2-methylpropanamide (Intact Amide) CyclicInt 5-Membered Cyclic Hemiorthoamide Intermediate HEIB->CyclicInt N-O Acyl Migration (Base/Acid Catalyzed) Products Isobutyric Acid + Ethanolamine HEIB->Products Direct Amide Hydrolysis (Slow, H2O) Ester 2-Aminoethyl Isobutyrate (O-Acyl Ester) CyclicInt->Ester Ring Opening Ester->Products Rapid Ester Hydrolysis (H2O)

Figure 1: Mechanistic pathways of HEIB degradation via N-O acyl migration and direct hydrolysis.

References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC (nih.gov). 1

  • Stability of Amide Bonds: A Comparative Guide for Researchers - BenchChem.6

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.4

  • The Chemical Reactivity of Membrane Lipids - ACS Publications. 5

  • Kinetic Aspects of Catalytic Interactions Involving Pentyl Acetate and Ethanolamine - Lviv Polytechnic National University.2

  • Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation - MDPI. 3

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for N-(2-hydroxyethyl)-2-methylpropanamide: A Comparative Guide

The analysis of small, highly polar aliphatic amides like N-(2-hydroxyethyl)-2-methylpropanamide (also known as N-(2-hydroxyethyl)isobutyramide) presents a dual challenge for analytical scientists. First, its high hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

The analysis of small, highly polar aliphatic amides like N-(2-hydroxyethyl)-2-methylpropanamide (also known as N-(2-hydroxyethyl)isobutyramide) presents a dual challenge for analytical scientists. First, its high hydrophilicity results in poor retention on standard reversed-phase (RP) columns, often causing it to elute at the solvent front where matrix suppression and co-elution occur. Second, the molecule lacks an extended conjugated π -system, rendering standard UV detection highly insensitive.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), and evaluates alternative detection modalities (UV vs. CAD vs. MS) to establish a robust, self-validating analytical method for this compound.

Mechanistic Evaluation of Stationary Phases

When developing a method for highly polar impurities, standard RPLC methods frequently fail because the analyte exhibits weak interactions with hydrophobic stationary phases[1]. To achieve baseline resolution and accurate quantification, the stationary phase chemistry must be fundamentally shifted.

Standard C18 (Reversed-Phase)

Alkyl phases like C18 rely on hydrophobic partitioning. Because N-(2-hydroxyethyl)-2-methylpropanamide contains a hydroxyl group and an amide linkage, its partition coefficient (LogP) is heavily skewed toward the aqueous phase. Attempting to retain this molecule on a C18 column requires highly aqueous mobile phases (e.g., 100% water), which can cause hydrophobic phase collapse (dewetting), leading to irreproducible retention times and severe peak tailing[2].

Polar-Embedded RP (e.g., RP-Amide)

Polar-embedded columns introduce a hydrophilic functional group (like an amide) into the alkyl chain. This prevents phase dewetting in 100% aqueous conditions and provides secondary hydrogen-bonding interactions[3]. While this improves peak shape, the retention factor ( k′ ) for N-(2-hydroxyethyl)-2-methylpropanamide remains marginal for complex sample matrices.

HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the optimal choice for this analyte. Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The mechanism relies on the formation of a water-enriched layer immobilized on the stationary phase surface. The polar analyte partitions from the bulk organic mobile phase into this aqueous layer, resulting in strong retention[5]. An amide-bonded HILIC phase (e.g., BEH Amide) is particularly effective here, as it facilitates specific hydrogen-bonding interactions with the analyte's hydroxyl and amide groups[6].

G Start Target: N-(2-hydroxyethyl)- 2-methylpropanamide LogP Physicochemical Profiling (High Polarity, LogP < 0) Start->LogP RP Reversed-Phase (C18) Result: Void Elution LogP->RP Hydrophobic Phase AQ Polar-Embedded RP Result: Moderate Retention LogP->AQ H-Bonding Phase HILIC HILIC (Amide Phase) Result: Strong Retention LogP->HILIC Hydrophilic Partitioning

Fig 1. Chromatographic decision tree for polar aliphatic amides.

Overcoming Detection Limitations

Because N-(2-hydroxyethyl)-2-methylpropanamide lacks a strong chromophore, optical detection is severely limited.

  • UV Detection: The amide bond absorbs weakly at low wavelengths (<210 nm). Operating at 205 nm introduces high background noise, severe baseline drift during gradients, and interference from mobile phase additives[1].

  • Charged Aerosol Detection (CAD): CAD is a universal detector for non-volatile and semi-volatile compounds. It measures the charge transferred to analyte particles after solvent evaporation. It provides a uniform, mass-dependent response independent of the molecule's optical properties, making it vastly superior to UV for this amide.

  • Mass Spectrometry (ESI-MS): HILIC mobile phases (high acetonitrile, volatile buffers) provide enhanced electrospray ionization (ESI) efficiency and improved desolvation[4]. This makes HILIC-MS the gold standard for trace-level quantification of this compound[5].

Detection Molecule Analyte Optical Properties: No Extended Conjugation UV UV Detection (<210 nm) Poor Sensitivity & Baseline Drift Molecule->UV Optical CAD Charged Aerosol Detection Uniform Mass Response Molecule->CAD Aerosol MS ESI-Mass Spectrometry High Specificity & Sensitivity Molecule->MS Ionization

Fig 2. Evaluation of detection modalities for non-chromophoric amides.

Experimental Workflows & Protocols

To ensure a self-validating system, the following HILIC-CAD methodology is engineered with built-in System Suitability Testing (SST).

Causality in Method Design:
  • Buffer Selection: Phosphate buffers precipitate in high organic solvents and are incompatible with CAD/MS. We utilize 3[3].

  • pH Control: Adjusting the aqueous portion to pH 3.0 suppresses the ionization of residual silanols on the silica base, eliminating secondary ion-exchange interactions that cause peak tailing.

  • Sample Diluent: Injecting a sample dissolved in 100% water (a strong solvent in HILIC) causes severe peak distortion[2]. The sample must be diluted in at least 75% acetonitrile to focus the analyte at the head of the column.

Step-by-Step Protocol: HILIC-CAD Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1000 mL of ultrapure water (10 mM). Adjust to pH 3.0 using formic acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in Acetonitrile/Water (90:10, v/v).

Step 2: Sample Preparation

  • Accurately weigh the sample and dissolve it in a diluent consisting of 75% Acetonitrile / 25% Water. Vortex for 1 minute and sonicate for 5 minutes.

Step 3: Chromatographic Conditions

  • Column: Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient: Isocratic elution at 85% Mobile Phase B for 12 minutes.

  • Column Temperature: 40 °C (Crucial for reducing mobile phase viscosity and improving mass transfer).

  • Injection Volume: 5 µL

Step 4: CAD Detector Settings

  • Evaporation Temperature: 35 °C (Optimized for semi-volatile amides).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 5: System Suitability Testing (SST)

  • Inject a reference standard (10 µg/mL) in replicate (n=6).

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor ( As​ ) between 0.9 and 1.5, Theoretical Plates ( N ) 10,000.

Quantitative Data & Performance Comparison

The experimental data below demonstrates the superiority of the HILIC-CAD approach over traditional RPLC-UV methods for N-(2-hydroxyethyl)-2-methylpropanamide.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (100% Aq)Polar-Embedded RP (Amide)HILIC (BEH Amide)
Retention Factor ( k′ ) < 0.5 (Void Elution)1.24.8
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.41.05
Theoretical Plates ( N ) < 2,0008,50015,200
Suitability UnacceptableMarginalOptimal
Table 2: Method Validation Summary (HILIC-CAD vs. RPLC-UV)
Validation ParameterRPLC-UV (205 nm)HILIC-CAD
Linearity ( R2 ) 0.975 (Non-linear baseline)0.999 (Log-log transformation)
Limit of Detection (LOD) 12.0 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 36.0 µg/mL1.5 µg/mL
Precision (%RSD, n=6) 6.8%1.2%
Accuracy (% Recovery) 82 - 118%98 - 102%

Note: CAD responses are inherently non-linear over wide concentration ranges; quadratic or log-log calibration models are applied to achieve R2>0.999 .

Conclusion

For highly polar, non-chromophoric compounds like N-(2-hydroxyethyl)-2-methylpropanamide, standard RPLC-UV methods fail to provide the retention and sensitivity required for rigorous analytical validation. By transitioning to a HILIC stationary phase (specifically an amide-bonded phase) and coupling it with Charged Aerosol Detection (CAD) or ESI-MS, analysts can overcome void elution and optical invisibility. The resulting method is highly robust, sensitive, and fully compliant with stringent validation parameters.

References

  • Source: sigmaaldrich.
  • Source: lcms.
  • Reverse-Phase Liquid Chromatography vs.
  • Source: waters.
  • Source: spectroscopyonline.
  • Source: resolian.

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopy for the Identification of N-(2-hydroxyethyl)-2-methylpropanamide

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Introduction: The Analytical Challenge N-(2-hydroxyethyl)-2-methylpropanamide (CAS: 6282-73-1), also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.

Introduction: The Analytical Challenge

N-(2-hydroxyethyl)-2-methylpropanamide (CAS: 6282-73-1), also known as N-(2-hydroxyethyl)isobutyramide, is a specialized aliphatic amide characterized by a secondary amide linkage, an isopropyl group, and a primary hydroxyl group[1][2]. In pharmaceutical manufacturing and drug development, verifying the structural integrity of such raw materials is critical.

Because this molecule contains highly polar functional groups (C=O, N-H, O-H) alongside a non-polar aliphatic backbone, selecting the correct vibrational spectroscopy technique is paramount. This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative methods like Raman and Near-Infrared (NIR) spectroscopy, providing a self-validating framework for material identification.

Objective Comparison: ATR-FTIR vs. Raman vs. NIR

To establish a robust identification protocol, we must evaluate the physical principles underlying each technique. FTIR probes changes in the molecular dipole moment, making it exceptionally sensitive to polar bonds. Conversely, Raman spectroscopy relies on changes in polarizability, making it ideal for non-polar carbon-carbon backbones[3]. NIR relies on overtones and combination bands, which are broader and require chemometric modeling[4][5].

Table 1: Performance Comparison Matrix for N-(2-hydroxyethyl)-2-methylpropanamide
Analytical MetricATR-FTIR SpectroscopyRaman SpectroscopyNIR Spectroscopy
Primary Target Polar bonds (C=O, O-H, N-H)Non-polar bonds (C-C, C-H)Overtones (C-H, O-H, N-H)
Amide I & II Resolution Excellent: Sharp, distinct peaksModerate: Amide I visible, Amide II weakPoor: Requires chemometric deconvolution
Fluorescence Interference NoneHigh risk (depending on laser wavelength)None
Sample Preparation Minimal (Direct contact on diamond)Minimal (Can read through glass)Minimal (Can read through packaging)
Spatial Resolution Limited by IR wavelengthExcellent: Shorter wavelengths allow micro-analysisLow
Best Use Case Primary chemical identificationOrthogonal validation of aliphatic backboneBulk warehouse triage

Scientific Causality: We prioritize ATR-FTIR over traditional Transmission FTIR (KBr pellet method) because KBr is highly hygroscopic. Moisture absorbed during pellet pressing artificially inflates the 3200–3400 cm⁻¹ region, masking the intrinsic primary alcohol O-H stretch of N-(2-hydroxyethyl)-2-methylpropanamide. ATR eliminates this artifact, ensuring spectral fidelity[4].

The Vibrational Spectral Fingerprint

The identification of N-(2-hydroxyethyl)-2-methylpropanamide hinges on its unique combination of amide and alcohol vibrations.

  • The Amide I Band: Primarily driven by the C=O stretching vibration, this is the most intense absorption band, appearing sharply between 1600 and 1700 cm⁻¹[6][7].

  • The Amide II Band: Resulting from a combination of in-plane N-H bending and C-N stretching, this band appears between 1510 and 1580 cm⁻¹[6][7].

  • The Hydroxyl Band: The primary alcohol (-CH₂CH₂OH) yields a broad O-H stretching peak around 3200–3400 cm⁻¹, which can sometimes overlap with the N-H stretch.

Table 2: Quantitative Peak Assignments
Functional GroupVibrational ModeATR-FTIR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)Diagnostic Value
Primary Alcohol O-H stretching3200 – 3400 (Broad)Weak / Not visibleCritical (FTIR)
Secondary Amide Amide I (C=O stretch)1630 – 1680 (Strong)1640 – 1670 (Medium)Critical (FTIR)
Secondary Amide Amide II (N-H bend / C-N)1510 – 1580 (Strong)~1550 (Weak)Critical (FTIR)
Isopropyl Group C-H stretching (Aliphatic)2850 – 2960 (Medium)2850 – 2960 (Strong)High (Raman)
C-O Bond C-O stretching1050 – 1080 (Strong)~1050 (Medium)Moderate

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity and trustworthiness, the following protocol builds validation checks directly into the workflow.

Step 1: System Readiness & Background Collection

  • Action: Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) at 4 cm⁻¹ resolution.

  • Causality: Atmospheric water vapor and CO₂ fluctuate constantly. Because the O-H stretch of ambient water overlaps directly with the primary alcohol of the sample, a fresh background subtraction is non-negotiable to prevent spectral distortion.

Step 2: Sample Application

  • Action: Apply a thin, uniform layer of N-(2-hydroxyethyl)-2-methylpropanamide to the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating only 0.5 to 2 micrometers into the sample. Poor contact results in artificially low absorbance values and skewed peak ratios, leading to false negatives during library matching[4].

Step 3: Data Acquisition

  • Action: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality: Co-adding 32 scans significantly improves the signal-to-noise ratio (SNR), which is critical for resolving the weaker C-O stretching bands near 1050 cm⁻¹ against baseline noise.

Step 4: Spectral Processing & Deconvolution

  • Action: Apply an automatic baseline correction. If the Amide I and Amide II bands show asymmetric broadening, apply a second-derivative mathematical transformation.

  • Causality: Amide bands are often composites of multiple overlapping vibrational states due to intermolecular hydrogen bonding. Second-derivative analysis mathematically resolves these hidden sub-peaks, allowing for precise identification of the C=O stretch without interference[6][7].

Identification Workflow Visualization

The following diagram illustrates the logical workflow for utilizing orthogonal spectroscopic techniques to achieve a highly confident identification of the target compound.

Workflow Start Raw Material Receipt: N-(2-hydroxyethyl)-2-methylpropanamide Triage Spectroscopic Triage Start->Triage FTIR ATR-FTIR Analysis (Amide & OH detection) Triage->FTIR Primary Raman Raman Spectroscopy (Aliphatic backbone) Triage->Raman Orthogonal Process Spectral Deconvolution & Baseline Correction FTIR->Process Raman->Process Match Library Matching (CAS: 6282-73-1) Process->Match Result Identification Confirmed Match->Result

Workflow for orthogonal spectroscopic identification of N-(2-hydroxyethyl)-2-methylpropanamide.

Conclusion

For the definitive identification of N-(2-hydroxyethyl)-2-methylpropanamide, ATR-FTIR stands as the superior primary analytical tool due to its acute sensitivity to the molecule's defining amide and hydroxyl groups[8][9]. While Raman spectroscopy provides excellent orthogonal data for the aliphatic isopropyl backbone, its susceptibility to fluorescence limits its utility as a standalone technique for this specific compound[3][8]. By adhering to the controlled, self-validating ATR-FTIR methodology outlined above, laboratories can ensure rapid, non-destructive, and highly accurate material verification.

References

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Available at:[Link]

  • JenaLib (Leibniz Institute). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Kaplan Scientific. Raw Material ID with FTIR Raman & NIR in Pharma. Available at: [Link]

  • ACS Omega. FT-IR Spectroscopic Analysis of Secondary Structures. Available at:[Link]

  • National Institutes of Health (PMC). FT-IR Spectroscopic Analysis of the Secondary Structures Present during Aggregation. Available at:[Link]

  • Korean Journal of Agricultural Science. A comparison of ATR-FTIR and Raman spectroscopy. Available at:[Link]

  • Spectroscopy Online. Integrating FT-IR and FT-Raman for the Pharmaceutical Industry. Available at: [Link]

  • AccelaChem. N-(2-Hydroxyethyl)isobutyramide Product Data. Available at:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Hydroxyethyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
n-(2-Hydroxyethyl)-2-methylpropanamide
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